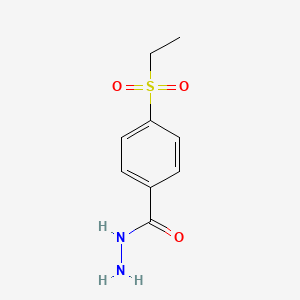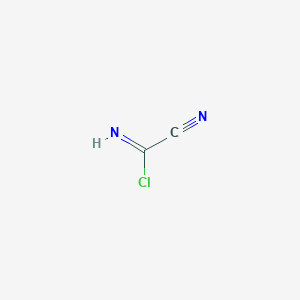
Cyanomethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethanimidoyl chloride is an organic compound characterized by the presence of a cyano group (–CN) and an imidoyl chloride group (–C(=NH)Cl)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyanomethanimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with primary amines under controlled conditions. The reaction typically proceeds as follows:
RNH2+ClCN→RNC(=NH)Cl+HCl
This method requires careful handling of cyanogen chloride due to its toxicity and reactivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Cyanomethanimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.
Hydrolysis: Reacts with water to produce cyanamide and hydrochloric acid.
Addition Reactions: Can participate in addition reactions with compounds containing multiple bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like amines or alcohols under mild conditions.
Hydrolysis: Requires the presence of water or aqueous solutions.
Addition Reactions: Often carried out in the presence of catalysts or under specific temperature conditions.
Major Products Formed:
Nucleophilic Substitution: Produces substituted imidoyl compounds.
Hydrolysis: Yields cyanamide and hydrochloric acid.
Addition Reactions: Forms addition products depending on the reactants used.
Aplicaciones Científicas De Investigación
Cyanomethanimidoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyanomethanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Cyanomethanimidoyl chloride can be compared with other similar compounds, such as:
Cyanogen Chloride: Shares the cyano group but differs in reactivity and applications.
Imidoyl Chlorides: Similar in structure but may have different substituents affecting their reactivity.
Cyanamides: Related compounds that also contain the cyano group but differ in their chemical behavior.
Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable compound in organic synthesis.
Propiedades
Número CAS |
52208-42-1 |
|---|---|
Fórmula molecular |
C2HClN2 |
Peso molecular |
88.49 g/mol |
Nombre IUPAC |
cyanomethanimidoyl chloride |
InChI |
InChI=1S/C2HClN2/c3-2(5)1-4/h5H |
Clave InChI |
KXLIWYBZLCVGFN-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)

![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
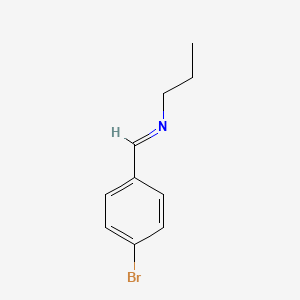
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
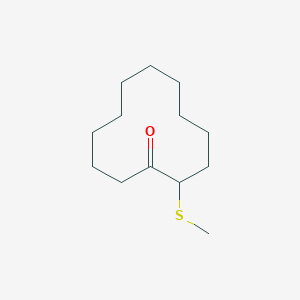
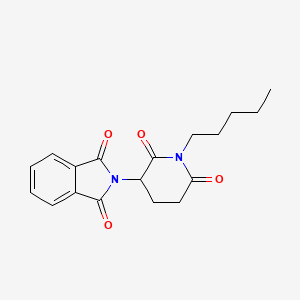
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
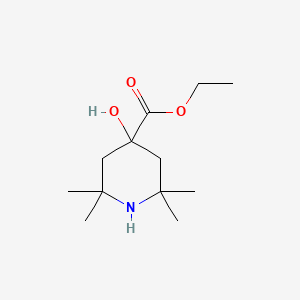
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
